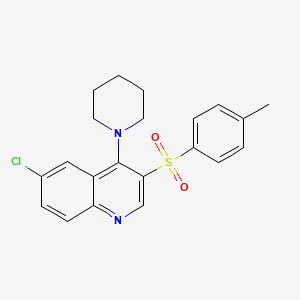

6-氯-4-(哌啶-1-基)-3-甲苯磺酰基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoline derivatives, such as “6-Chloro-4-(piperidin-1-yl)-3-tosylquinoline”, are common nitrogen-containing heterocycles with fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions allows for varying pharmacological activities of its derivatives .

Synthesis Analysis

The synthesis of quinoline derivatives has been a significant area of study. Various methods of synthesis have been reported, including classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . Metal nanoparticle-catalyzed reactions also serve as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a nitrogen-containing heterocyclic ring. The presence of nitrogen allows for functionalities and activities, making them of critical importance for medicinal chemists .Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely. For instance, the compound “6-chloro-4-phenyl-3-(piperidin-1-yl)quinolin-2-ol” has a density of 1.3±0.1 g/cm3, a boiling point of 541.0±50.0 °C at 760 mmHg, and a molar refractivity of 95.5±0.3 cm3 .科学研究应用

当然!以下是关于6-氯-4-(哌啶-1-基)-3-甲苯磺酰基喹啉的科学研究应用的全面分析,重点关注六个独特的领域:

抗菌剂

6-氯-4-(哌啶-1-基)-3-甲苯磺酰基喹啉已显示出作为抗菌剂的潜力。喹啉衍生物通常以其抑制各种革兰氏阳性和革兰氏阴性细菌的生长而闻名。 该化合物的结构使其能够干扰细菌的DNA合成,使其成为开发新抗生素的有希望的候选者 .

抗癌研究

该化合物已因其抗癌特性而被研究。喹啉衍生物可以诱导癌细胞凋亡并抑制细胞增殖。 分子中氯和甲苯磺酰基的存在增强了其靶向和破坏癌细胞代谢的能力,使其成为癌症研究中宝贵的化合物 .

抗病毒应用

6-氯-4-(哌啶-1-基)-3-甲苯磺酰基喹啉具有潜在的抗病毒应用。喹啉衍生物已被研究用于其抑制病毒复制的能力。 可以进一步探索该化合物对 HIV、肝炎和流感等病毒的功效 .

抗炎剂

研究表明,喹啉衍生物可以作为抗炎剂。该化合物的结构使其能够抑制促炎细胞因子的产生,而促炎细胞因子参与炎症反应。 这使其成为治疗关节炎等炎症性疾病的潜在候选者 .

神经保护剂

6-氯-4-(哌啶-1-基)-3-甲苯磺酰基喹啉可能具有神经保护特性。喹啉衍生物已被证明可以保护神经元免受氧化应激和凋亡。 可以研究该化合物治疗阿尔茨海默病和帕金森病等神经退行性疾病的潜力 .

抗疟疾研究

喹啉衍生物以其抗疟疾特性而闻名。可以探索该化合物抑制疟疾寄生虫(导致疟疾的寄生虫)生长的能力。 其独特的结构可能比现有的抗疟疾药物具有优势 .

作用机制

Target of Action

The primary targets of 6-Chloro-4-(piperidin-1-yl)-3-tosylquinoline are the Fatty Acid Binding Proteins 4 and 5 (FABP4 and FABP5) . These proteins play a crucial role in lipid metabolism and transport, and their inhibition is expected to provide beneficial effects on metabolic parameters such as insulin sensitivity and blood glucose levels .

Mode of Action

The compound interacts with its targets, FABP4 and FABP5, by binding to them and inhibiting their function . This inhibition disrupts the normal lipid metabolism and transport processes, leading to changes in the metabolic parameters .

Biochemical Pathways

The affected biochemical pathways primarily involve lipid metabolism and transport. By inhibiting FABP4 and FABP5, the compound disrupts these pathways, potentially leading to improved insulin sensitivity and blood glucose levels .

Pharmacokinetics

The compound has been described as having very good pharmacokinetic properties , which suggests it may have favorable absorption, distribution, metabolism, and excretion characteristics that contribute to its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in lipid metabolism and transport due to the inhibition of FABP4 and FABP5 . These changes can lead to improvements in metabolic parameters such as insulin sensitivity and blood glucose levels .

生化分析

Biochemical Properties

It has been found to interact with Fatty Acid Binding Protein 5 (FABP5), a protein involved in lipid metabolism

Cellular Effects

Given its interaction with FABP5, it may influence cell function by modulating lipid metabolism

Molecular Mechanism

It is known to bind to FABP5 , which could lead to changes in enzyme activity, gene expression, and other molecular processes

Metabolic Pathways

Given its interaction with FABP5 , it may be involved in lipid metabolism

属性

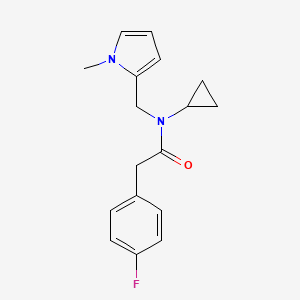

IUPAC Name |

6-chloro-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2S/c1-15-5-8-17(9-6-15)27(25,26)20-14-23-19-10-7-16(22)13-18(19)21(20)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJCCLISFZTILX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2478806.png)

![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2478807.png)

![1-[1-[2-(Azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(4-methylpiperazin-1-yl)ethane-1,2-dione](/img/structure/B2478812.png)

![2-(4-chlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2478817.png)

![3-{6-[4-(4-Acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2478818.png)

![(3-Fluoro-4-methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2478827.png)

![2-[4,8-Dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]acetic acid](/img/structure/B2478829.png)